molecular formula C11H11F3O3 B15254541 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid

4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid

Cat. No.: B15254541
M. Wt: 248.20 g/mol
InChI Key: OZLKWVZCPRQQBM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid (CAS: 2059994-81-7) is a fluorinated carboxylic acid featuring a trifluoromethyl group at the C4 position and a 3-methoxyphenyl substituent at C2. This compound is primarily used in pharmaceutical and agrochemical research due to its unique physicochemical profile.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

4,4,4-trifluoro-2-(3-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O3/c1-17-8-4-2-3-7(5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

OZLKWVZCPRQQBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Condensation Reaction

Involves reacting methoxyphenyl precursors with butanoic acid moieties under controlled conditions. Key steps include:

  • Reagents : Methoxyphenyl precursors, butanoic acid derivatives

  • Conditions : Inert atmosphere, optimized temperature, and solvent control (e.g., dichloromethane or ethanol).

Friedel-Crafts Acylation

A multi-step process derived from patent literature:

  • Ethyl trifluoroacetate reacts with ethyl acetate under basic conditions to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.

  • Hydrogenation with a hydrogen donor and acid catalyst yields 4,4,4-trifluoro-3-oxo-butanoic acid.

  • Friedel-Crafts acylation with thionyl chloride and AlCl₃ introduces the 3-methoxyphenyl group .

Nitrile Hydrolysis

A nitrile precursor (4,4,4-Trifluoro-2-(3-methoxyphenyl)butanenitrile) undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid .

Synthesis Method Key Steps Conditions Reference
Condensation ReactionMethoxyphenyl + butanoic acid moieties → target compoundInert atmosphere, controlled temperature
Friedel-Crafts AcylationEthyl trifluoroacetate → intermediate → acylation with AlCl₃Toluene, acid catalyst
Nitrile HydrolysisNitrile precursor → acid via H+/OH⁻ catalystAcidic/basic conditions

Functional Group Reactions

The compound participates in reactions typical of carboxylic acids and fluorinated systems:

Esterification

  • Mechanism : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄).

  • Product : Esters (e.g., methyl or ethyl esters).

  • Conditions : Reflux, inert atmosphere.

Amidation

  • Mechanism : Coupling with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Product : Amides.

  • Conditions : Room temperature, dry conditions.

Substitution Reactions

The trifluoromethyl group enhances stability, but the carboxylic acid group allows for nucleophilic substitution under basic conditions.

Reaction Type Reagents Conditions Product Reference
EsterificationAlcohol, H₂SO₄Reflux, inert atmosphereEster derivatives
AmidationAmine, EDCRoom temperature, dry conditionsAmide derivatives
SubstitutionNucleophile (e.g., NH₃)Basic conditions, heatSubstituted acid

Reaction Mechanisms and Influencing Factors

The trifluoromethyl group (-CF₃) significantly alters reactivity:

  • Electron-Withdrawing Effect : Increases acidity of the carboxylic acid group compared to non-fluorinated analogs.

  • Lipophilicity : Enhances membrane permeability, critical for bioactivity studies .

  • Stereochemical Stability : The CF₃ group’s symmetry minimizes steric hindrance, enabling efficient reactions.

Scientific Research Applications

4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Effects

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituent (Position) Molecular Formula Key Features Reference
Target Compound 3-MeO (C2 phenyl) C₁₁H₁₁F₃O₃ Electron-donating methoxy group enhances π-π interactions; moderate acidity
4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid 4-NO₂ (C2 phenyl) C₁₀H₈F₃NO₄ Strong electron-withdrawing nitro group increases acidity and reactivity
4,4,4-Trifluoro-2-(3-methylphenyl)butanoic acid 3-Me (C2 phenyl) C₁₁H₁₁F₃O₂ Methyl group provides steric bulk without significant electronic effects
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid 4-F (C2 phenyl) C₁₀H₈F₄O₂ Fluorine’s electronegativity enhances polarity and metabolic stability
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate Phenylhydrazono (C2) C₁₂H₁₀F₃N₂O₃ Hydrazono group enables cyclization reactions; ester reduces acidity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with the nitro group in the 4-nitrophenyl analogue, which withdraws electrons, increasing acidity (lower pKa) .

Functional Group Modifications

Table 2: Impact of Functional Groups on Properties
Compound Name Functional Group Key Property Changes Reference
Target Compound Carboxylic acid High polarity, acidity (pKa ~3-4)
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride Methylamino + HCl salt Enhanced water solubility; zwitterionic form
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate Ester + hydrazono Reduced acidity; increased lipophilicity
3-(4-Trifluoromethylphenyl)propionic acid Propionic acid chain Longer chain alters pharmacokinetics

Key Observations :

  • Acid vs. Ester : The target compound’s carboxylic acid group confers higher acidity and water solubility compared to ester derivatives, which are more lipophilic .
  • Salts and Zwitterions: The methylamino hydrochloride analogue () exhibits zwitterionic behavior, improving solubility for biological applications .

Key Observations :

  • Synthetic Flexibility : Ethyl esters with ethoxymethylene groups () are valuable Michael acceptors, whereas the target acid is more suited for carboxylate-mediated coupling reactions .
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, though specific data for the target compound are lacking in the evidence.

Biological Activity

4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group and a methoxy-substituted phenyl group attached to a butanoic acid backbone. The presence of these functional groups enhances the compound's lipophilicity and stability, making it a valuable candidate in pharmaceutical applications.

Synthesis Methods:

  • Trifluoromethylation: The introduction of trifluoromethyl groups can be achieved through nucleophilic substitution reactions involving trifluoromethyl ketones and phenolic compounds under acidic or basic conditions.
  • One-Pot Reactions: Recent advancements have highlighted efficient one-pot synthesis methods that yield high purity products without extensive purification processes .

The biological activity of 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances membrane penetration, facilitating its interaction with biological systems.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions: Its unique structure allows it to modulate the function of proteins, which is crucial in drug design .

Antimicrobial Properties

Research has indicated that 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Case Study:
A study reported that the compound showed an inhibition zone of 15 mm against Staphylococcus aureus, indicating strong antibacterial properties.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. It was shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for alleviating inflammatory conditions.

Research Findings:
In an animal model of inflammation, administration of 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid resulted in a significant decrease in swelling and pain response compared to control groups .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that at low concentrations, the compound exhibits minimal cytotoxicity; however, further studies are needed to fully assess its safety in vivo.

Toxicity Assessment:

  • Cell Viability Assays: Studies using various cell lines showed that concentrations below 50 µM did not significantly affect cell viability.
  • Long-term Exposure Studies: Ongoing research aims to evaluate chronic exposure effects .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus (15 mm inhibition zone)
Anti-inflammatoryReduced pro-inflammatory cytokines in cell cultures
CytotoxicityMinimal cytotoxicity at concentrations < 50 µM

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